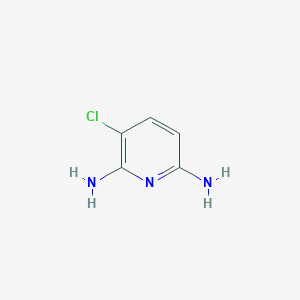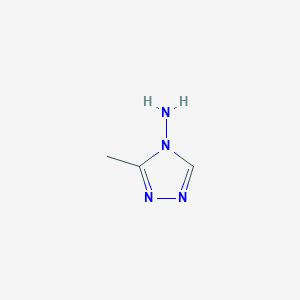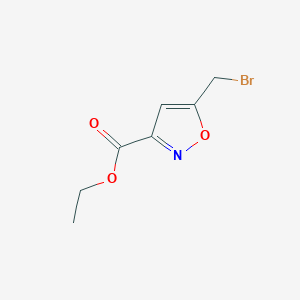
3-Chloropyridine-2,6-diamine
Vue d'ensemble
Description
3-Chloropyridine-2,6-diamine is a chemical compound with the empirical formula C5H6ClN31. It is used in various chemical reactions and has potential applications in different fields2.
Synthesis Analysis
The synthesis of 3-Chloropyridine-2,6-diamine and its derivatives involves various methods. For instance, 3-Chloro-2,6-difluoropyridine was obtained by interacting 2,3,6-trichloropyridine with KF in sulfolane3. Another method involves the use of a simple and inexpensive N,N-dimethylcyclohexane-1,2-diamine/CuI catalytic system4.Molecular Structure Analysis
The molecular structure of 3-Chloropyridine-2,6-diamine is not explicitly mentioned in the search results. However, the molecular structure of a similar compound, 5-chloropyridine-2,3-diamine, shows that the molecule is nearly planar with the two ortho-amino groups twisting out of the plane of the molecule to minimize intramolecular interaction between the amino hydrogen atoms5.Chemical Reactions Analysis
The chemical reactions involving 3-Chloropyridine-2,6-diamine are not explicitly mentioned in the search results. However, the reactions of similar compounds suggest that 3-Chloropyridine-2,6-diamine could be highly reactive toward nucleophilic attack due to its electron-deficient nature6.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloropyridine-2,6-diamine are not explicitly mentioned in the search results. However, similar compounds often have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring3.Applications De Recherche Scientifique
-
Synthesis of Organic Single Crystals
- Application : The compound 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), which is structurally similar to 3-Chloropyridine-2,6-diamine, has been used in the synthesis and growth of organic single crystals for nonlinear optical and optical limiting applications .
- Method : The crystals were grown using a conventional slow evaporation solution technique. The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction analysis .
- Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
-
One-Pot Amidation of N-Protected Amines
- Application : A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .
- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
-
Synthesis of Pyrrole-2-carboxaldehyde and 3-chloropyridine
- Application : Carbene, a compound similar to 3-Chloropyridine-2,6-diamine, has been used in the synthesis of pyrrole-2-carboxaldehyde and 3-chloropyridine .
- Method : The process involves the use of Carbene, which creates a strong base and a combination of pyrrole-2-carboxaldehyde and 3-chloropyridine .
- Results : The successful synthesis of pyrrole-2-carboxaldehyde and 3-chloropyridine using Carbene .
-
Pharmaceutical Intermediary
-
Synthesis of Pyrrole-2-carboxaldehyde and 3-chloropyridine
- Application : Carbene, a compound similar to 3-Chloropyridine-2,6-diamine, has been used in the synthesis of pyrrole-2-carboxaldehyde and 3-chloropyridine .
- Method : The process involves the use of Carbene, which creates a strong base and a combination of pyrrole-2-carboxaldehyde and 3-chloropyridine .
- Results : The successful synthesis of pyrrole-2-carboxaldehyde and 3-chloropyridine using Carbene .
-
Pharmaceutical Intermediary
Safety And Hazards
The safety data sheet for 3-Chloropyridine-2,6-diamine suggests that it is a combustible liquid that is harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure7.
Orientations Futures
The future directions for the use of 3-Chloropyridine-2,6-diamine are not explicitly mentioned in the search results. However, similar compounds have been used in the synthesis of various biologically active compounds, suggesting potential applications in medicinal chemistry3.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
3-chloropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVYWXNJJYONCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483049 | |
| Record name | 3-chloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyridine-2,6-diamine | |
CAS RN |
54903-85-4 | |
| Record name | 3-Chloro-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1610626.png)





![(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid](/img/structure/B1610635.png)






